ウルソデオキシコール酸ナトリウム

概要

説明

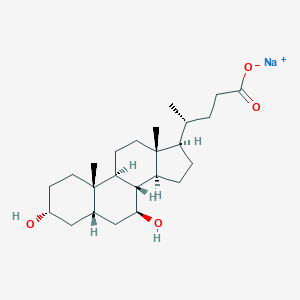

ウルソデオキシコール酸(ナトリウム塩)は、主に肝臓や胆嚢の疾患治療における治療特性のために使用される胆汁酸誘導体です。 これは肝臓で生成される二次胆汁酸であり、胆石を溶解し肝機能を改善する能力で知られています 。 ウルソデオキシコール酸は、最初にクマの胆汁中で発見され、その名前はクマ属のUrsusに由来しています .

科学的研究の応用

ウルソデオキシコール酸(ナトリウム塩)は、科学研究において幅広い応用範囲があります。

化学: 胆汁酸誘導体の合成に使用され、有機合成の試薬としても使用されます。

生物学: ウルソデオキシコール酸は、アポトーシスや炎症など、細胞プロセスにおける役割について研究されています.

医学: 原発性胆汁性胆管炎や胆石などの肝疾患の治療に広く使用されています.

産業: ウルソデオキシコール酸は、肝臓と胆嚢の病気を治療することを目的とした薬の製剤のために製薬業界で使用されています.

作用機序

ウルソデオキシコール酸は、腸におけるコレステロールの吸収を抑制し、コレステロールを含むミセルを分解することによって効果を発揮します 。 これは、胆汁酸プール中のより毒性の高い胆汁酸を置き換えることによって、全体的な毒性を軽減します 。 ウルソデオキシコール酸には抗炎症作用と抗アポトーシス作用もあり、治療効果に寄与しています .

類似化合物:

ケノデオキシコール酸: ウルソデオキシコール酸のエピマーであり、類似の胆汁分泌作用がありますが、ヒトでは許容性が低くなります.

コール酸: ウルソデオキシコール酸の合成に使用される一次胆汁酸です.

リトコール酸: ウルソデオキシコール酸に代謝される可能性のある別の胆汁酸です.

独自性: ウルソデオキシコール酸は、ケノデオキシコール酸やコール酸などの他の胆汁酸に比べて、親水性が高く、毒性が低いという特徴があります 。 コレステロール胆石を溶解する能力と、肝疾患における治療用途は、医学的に貴重な化合物となっています .

生化学分析

Biochemical Properties

Ursodeoxycholate sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Ursodeoxycholate sodium works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It also mediates the sodium-independent transport of organic anions such as sulfobromophthalein and conjugated and unconjugated bile acids .

Cellular Effects

Ursodeoxycholate sodium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect .

Molecular Mechanism

The mechanism of action of ursodeoxycholate sodium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Ursodeoxycholate sodium reduces elevated liver enzyme levels by facilitating bile flow through the liver and protecting liver cells .

Temporal Effects in Laboratory Settings

The effects of ursodeoxycholate sodium change over time in laboratory settings. It has been reported that butyrate and ursodeoxycholate increased among participants randomized to a specific treatment, along with compelling trends between butyrate and glycated haemoglobin (HbA1c) .

Dosage Effects in Animal Models

The effects of ursodeoxycholate sodium vary with different dosages in animal models. For instance, a study showed that ursodeoxycholic acid inhibits inflammatory responses and promotes functional recovery after spinal cord injury in rats .

Metabolic Pathways

Ursodeoxycholate sodium is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Bile acids transporter defect or signaling pathways abnormal activation are linked to cholestasis, inflammation, fibrosis, carcinogenesis, and metabolic disorders .

Transport and Distribution

Ursodeoxycholate sodium is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of ursodeoxycholate sodium and its effects on activity or function are complex. It has been reported that ursodeoxycholate promotes protein phosphorylation in the cytosol of rat hepatocytes .

準備方法

合成経路および反応条件: ウルソデオキシコール酸は、7-ケトリトコール酸の還元によって合成することができます。 このプロセスには、金属ナトリウムまたはカリウムを還元剤として使用することが含まれます 。 別の方法としては、ラネーニッケルを触媒として用いて、3α-ヒドロキシ-7-オキソ-5β-コラン酸を触媒的水素化する方法があります .

工業生産方法: ウルソデオキシコール酸の工業生産は、通常、カナザワによって概説された合成プロセスに従い、金属ナトリウムの存在下で7-ケトリトコール酸を還元するプロセスが含まれます 。 電解還元法も開発されており、立体選択性と環境への影響を向上させています .

化学反応の分析

反応の種類: ウルソデオキシコール酸は、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: ウルソデオキシコール酸は、過マンガン酸カリウムなどの強力な酸化剤を用いて酸化することができます。

還元: 7-ケトリトコール酸をウルソデオキシコール酸に還元するには、金属ナトリウムまたはラネーニッケルを用いた触媒的水素化を使用することができます.

置換: ウルソデオキシコール酸のヒドロキシル基で置換反応が起こることがあり、多くの場合、アシルクロリドなどの試薬が使用されます。

主要な生成物: これらの反応から生成される主な生成物には、ウルソデオキシコール酸のエステルや塩などのさまざまなウルソデオキシコール酸誘導体が含まれます。

類似化合物との比較

Chenodeoxycholic acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less favorable tolerance in humans.

Cholic acid: A primary bile acid used in the synthesis of ursodeoxycholic acid.

Lithocholic acid: Another bile acid that can be metabolized to ursodeoxycholic acid.

Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity and lower toxicity compared to other bile acids like chenodeoxycholic acid and cholic acid . Its ability to dissolve cholesterol gallstones and its therapeutic applications in liver diseases make it a valuable compound in medicine .

特性

IUPAC Name |

sodium;(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFRNBJHDMUMBL-FUXQPCDDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2898-95-5, 103767-93-7 | |

| Record name | Ursodeoxycholic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursodeoxycholate sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103767937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2898-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URSODEOXYCHOLATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKU915YJNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the effect of Ursodeoxycholate Sodium on liver cells?

A1: The research paper demonstrates that Ursodeoxycholate Sodium stimulates the proliferation, or growth, of liver cells (hepatocytes) in laboratory settings []. This effect was observed in both quiescent (inactive) and primed (prepared for growth) hepatocytes isolated from rats. Interestingly, the study found that UDC enhanced the effects of other growth-promoting factors like Epidermal Growth Factor (EGF) and normal rat serum. This suggests that UDC may have a synergistic effect with other growth factors in promoting liver cell proliferation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)